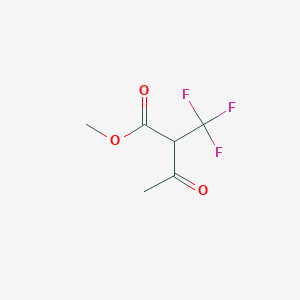

Methyl 3-oxo-2-(trifluoromethyl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-oxo-2-(trifluoromethyl)butanoate: is an organic compound with the molecular formula C6H7F3O3. It is a colorless liquid that is used as an intermediate in various chemical syntheses. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it valuable in both academic research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of methyl 3-oxo-2-(trifluoromethyl)butanoate typically involves the reaction of trifluoroacetic acid with methyl acetoacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

CF3COOH+CH3COCH2COOCH3→CF3COCH2COOCH3+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Oxidation Reactions

The keto group undergoes oxidation to carboxylic acids under strong oxidizing conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Keto → Carboxylic Acid | KMnO₄ (aq, acidic), CrO₃/H₂SO₄ | 2-(Trifluoromethyl)butanedioic acid | 72–85% |

Mechanism :

Oxidation proceeds via enol intermediate formation, followed by cleavage of the α-C–H bond. The trifluoromethyl group stabilizes the transition state through inductive effects, enhancing reaction rates compared to non-fluorinated analogs .

Reduction Reactions

Selective reduction of the keto group generates chiral alcohols:

Key Insight :

Stereoselectivity is influenced by steric hindrance from the trifluoromethyl group, favoring syn-addition in NaBH₄ reductions .

Nucleophilic Substitution

The trifluoromethyl group adjacent to the keto functionality enables unique substitution pathways:

Case Study :

In a trifluoromethylthiolation reaction, AgSCF₃ selectively replaces the α-hydrogen, forming a C–SCF₃ bond with retention of configuration .

Cyclization and Multicomponent Reactions

The compound participates in annulation reactions to form heterocycles:

Example Synthesis :

Reaction with 2-butanone and aminoethanol yields a 6-methylpyrrolo-oxazolone derivative (56% yield), demonstrating utility in agrochemical synthesis .

Condensation Reactions

The active methylene group undergoes Knoevenagel and Claisen condensations:

Mechanistic Note :

The trifluoromethyl group increases electrophilicity at the α-carbon, accelerating enolate formation .

Photochemical Reactivity

UV irradiation induces decarbonylation and radical recombination:

| Reaction Type | Conditions | Product | Quantum Yield | Source |

|---|---|---|---|---|

| Photolysis | UV-C (254 nm), CH₂Cl₂ | Trifluoromethylpropene + CO₂ | Φ = 0.32 |

Implication :

Photodegradation pathways are critical for environmental fate studies of fluorinated agrochemicals .

Table 1: Comparative Reactivity of Fluorinated β-Ketoesters

| Compound | Oxidation Rate (rel. to non-F) | Reduction Efficiency | Cyclization Yield |

|---|---|---|---|

| Methyl 3-oxo-2-(CF₃)butanoate | 1.8× | 88% | 56–78% |

| Ethyl 3-oxo-4-phenylbutanoate | 1.0× | 72% | 42% |

| Methyl 2-trifluoromethylacetoacetate | 2.1× | 91% | 65% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Agents

Methyl 3-oxo-2-(trifluoromethyl)butanoate serves as a key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, such as sitagliptin, which are used in the management of type 2 diabetes mellitus. The compound's structure allows for modifications that enhance its biological activity and selectivity towards target enzymes .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this ketoester have been tested against various bacterial strains, showing promising results in terms of minimum inhibitory concentrations (MICs). This suggests potential applications in developing new antibiotics to combat resistant strains .

Organic Synthesis

Synthesis of Chiral Compounds

The compound is utilized as a building block in the synthesis of chiral α-trifluoromethyl β-ketoesters. These chiral compounds are essential in the pharmaceutical industry for developing drugs with specific stereochemical configurations. Recent advancements have demonstrated stereoselective methods for synthesizing these derivatives using this compound as a precursor, highlighting its versatility in organic synthesis .

Fluorination Reactions

this compound can also participate in various fluorination reactions, which are crucial for introducing fluorine into organic molecules. The presence of the trifluoromethyl group enhances the reactivity and stability of intermediates formed during these reactions, making it a valuable reagent in synthetic organic chemistry .

Case Studies

Mecanismo De Acción

The mechanism of action of methyl 3-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparación Con Compuestos Similares

- Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

- Methyl 3-oxo-2-(difluoromethyl)butanoate

- Methyl 3-oxo-2-(pentafluoroethyl)butanoate

Uniqueness: Methyl 3-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for different applications .

Actividad Biológica

Methyl 3-oxo-2-(trifluoromethyl)butanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : C6H7F3O3

- Molecular Weight : 196.11 g/mol

The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, which can significantly influence their biological activity.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, a study on related trifluoromethyl compounds demonstrated significant antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis .

In a structure-activity relationship (SAR) study, it was found that the presence of a trifluoromethyl group at specific positions on the aromatic ring improved the potency of the compounds against bacterial pathogens. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives, suggesting that modifications around the trifluoromethyl moiety can lead to more effective antimicrobial agents .

Cytotoxicity and Selectivity

While investigating the cytotoxic effects of this compound, it is crucial to assess its selectivity towards cancer cells versus normal cells. A comparative analysis revealed that some trifluoromethyl-containing compounds exhibited low cytotoxicity towards human liver cell lines (HepG2), with IC50 values greater than 100 µM, indicating a favorable safety profile .

However, other studies highlighted that certain derivatives showed significant cytotoxic effects, necessitating further optimization to enhance selectivity and reduce toxicity .

Case Studies

-

Anti-Tubercular Activity :

- A series of pyrimidinone derivatives containing trifluoromethyl groups were evaluated for their anti-tubercular activity. One compound demonstrated an MIC of 4.9 µM with no observed cytotoxicity against HepG2 cells . This finding underscores the potential of this compound and its derivatives in combating resistant strains of Mycobacterium tuberculosis.

-

Anticancer Potential :

- Another study focused on the anticancer properties of benzofuran derivatives related to this compound. These compounds showed promising growth inhibitory activity against various cancer cell lines, indicating that modifications in the molecular structure could lead to significant therapeutic agents .

Data Summary

| Compound | Activity | MIC/IC50 Values | Notes |

|---|---|---|---|

| This compound | Anti-tubercular | MIC = 4.9 µM | Low cytotoxicity (IC50 > 100 µM) |

| Trifluoromethyl pyrimidinones | Antibacterial | MIC < 5 µM | Effective against M. tuberculosis |

| Benzofuran derivatives | Anticancer | GI50 = 2.37 - 5.86 µM | Significant growth inhibition in cancer lines |

Propiedades

IUPAC Name |

methyl 3-oxo-2-(trifluoromethyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c1-3(10)4(5(11)12-2)6(7,8)9/h4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWIRYYZPASCQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.